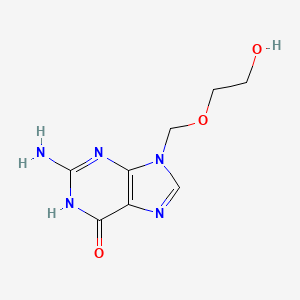

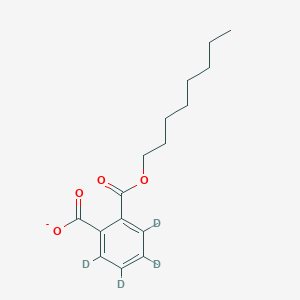

(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related compounds often involves complex reactions. For example, compounds with intricate structures and functionalities similar to "(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate" can be synthesized through various methods, including condensation reactions, functional group transformations, and stereoselective syntheses. Specific methodologies may include the use of protected amino butanoate, cyclization, and rearrangement processes, often catalyzed by specific reagents like Sn(OTf)2 to achieve the desired stereochemistry and functional group orientation (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

The molecular structure of amino acid derivatives, including those similar to "(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate," often features specific stereochemistry crucial for their biological activity and chemical properties. Techniques such as X-ray crystallography provide insights into the arrangement of atoms, revealing configurations, conformations, and intramolecular interactions that stabilize the structure. Studies have shown that intramolecular hydrogen bonding and the presence of zwitterionic forms can significantly influence the structural characteristics and stability of these compounds (Sethuram et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate" derivatives is influenced by their functional groups. Reactions may include substitution, where the fluorine atom plays a key role, and transformations involving the amino and carboxyl groups. The synthesis and study of organotin(IV) complexes highlight the potential for creating compounds with significant biological activity, demonstrating how functionalization can lead to materials with desirable chemical properties (Basu Baul et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of chemical compounds under different conditions. The zwitterionic nature of related compounds can affect their solubility in water and organic solvents, which is crucial for their application in various fields. Studies utilizing crystallography have provided valuable data on the molecular and crystal structure, which directly correlates with the physical properties observed (Sethuram et al., 2013).

Chemical Properties Analysis

The chemical properties of amino acid derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and behavior in chemical syntheses, are fundamental for their application in various scientific domains. The presence of functional groups such as amino, carboxyl, and fluorine significantly influences these properties, affecting compound stability, reactivity, and interactions with other molecules. Research into the synthesis and reactivity of related compounds provides a foundation for understanding these complex behaviors (Lucarini & Tomasini, 2001).

Aplicaciones Científicas De Investigación

Fluorinated Compounds in Cancer Chemotherapy

Fluorinated pyrimidines, like 5-fluorouracil (5-FU), have been extensively studied for their applications in cancer chemotherapy. These compounds, characterized by the incorporation of fluorine atoms, have been shown to be clinically useful in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract. The distribution and metabolic fate of these drugs highlight the importance of fluorinated compounds in therapeutic applications, potentially sharing pharmacological similarities with "(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate" due to the presence of fluorine atoms (Heidelberger & Ansfield, 1963).

Spin Label Amino Acids in Peptide Studies

Research on spin label amino acids such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) emphasizes the utility of amino acids with unique properties in studying peptides and proteins. Incorporating such spin label probes into peptides allows for detailed analysis of peptide secondary structure and dynamics, indicating a potential area of application for similarly structured compounds like "(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate" (Schreier et al., 2012).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

The degradation of nitrogen-containing hazardous compounds through advanced oxidation processes highlights the environmental impact and treatment approaches for such compounds. Given the nitrogen-containing nature of "(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate," research in this area may offer insights into the environmental fate, degradation pathways, or potential detoxification methods for related compounds (Bhat & Gogate, 2021).

Propiedades

IUPAC Name |

(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEYFCBAWGQSGT-STHAYSLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])C(C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])[NH3+])[C@@H](C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)